N-(3-chlorobenzyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(3-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the chlorobenzyl group and the pyrrolidinecarboxamide moiety. Common reagents used in these reactions include chlorinating agents, amines, and coupling reagents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLOROBENZYL)-1-(1H-INDOLE-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE
- N-(3-CHLOROBENZYL)-1-(1H-BENZIMIDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE
Uniqueness
N-(3-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to its specific structural features, such as the indazole core and the chlorobenzyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H17ClN4O2 |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-5-3-4-12(8-14)10-21-19(26)13-9-17(25)24(11-13)18-15-6-1-2-7-16(15)22-23-18/h1-8,13H,9-11H2,(H,21,26)(H,22,23) |
InChI Key |
BKCCGPKFTRZFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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